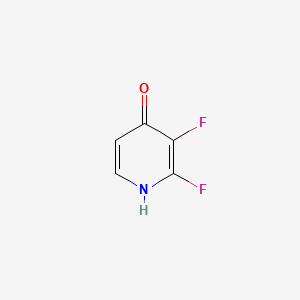

2,3-Difluoropyridin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoropyridin-4-ol is an organic compound with the molecular formula C5H3F2NO It is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 3 positions and a hydroxyl group at the 4 position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoropyridin-4-ol typically involves the reaction of 2,3-difluoropyridine with water under basic conditions to form 2,3-difluoropyridin-4-one. This intermediate is then reduced using a suitable reducing agent to yield this compound . The process generally includes steps such as distillation and purification to obtain the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. One method involves using 2-aminopyridine as a starting material, which undergoes chlorination, diazotization, and a Sandmeyer reaction to form 2,3,5-trichloropyridine. This intermediate is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoropyridin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone, or the compound can be reduced to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, cesium fluoride, and various reducing agents. Reaction conditions often involve specific temperatures and solvents to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce ketones or alcohols.

Aplicaciones Científicas De Investigación

2,3-Difluoropyridin-4-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism by which 2,3-Difluoropyridin-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoropyridine

- 3-Fluoropyridine

- 2,6-Difluoropyridine

- Pentafluoropyridine

Uniqueness

2,3-Difluoropyridin-4-ol is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical properties and reactivity compared to other fluorinated pyridines. This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

2,3-Difluoropyridin-4-ol is a fluorinated derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure

The chemical formula for this compound is C5H4F2N1O. The presence of fluorine atoms enhances its lipophilicity and may influence its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance, it has shown comparable inhibition zones when tested against standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (Cefaclor) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Pseudomonas aeruginosa | 10 | 16 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The DPPH radical scavenging assay revealed that the compound effectively reduces free radicals, indicating its potential as an antioxidant.

| Assay Type | EC50 Value (µg/ml) | Control (Trolox) |

|---|---|---|

| DPPH Scavenging | 65.5 | 7.34 |

| FRAP | 54.69 | 10.87 |

The results suggest that while it possesses antioxidant properties, it is less potent compared to established antioxidants like Trolox.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has demonstrated α-glucosidase inhibitory activity, which is relevant in the management of type 2 diabetes mellitus.

| Enzyme | Inhibition (%) | Control (Acarbose) |

|---|---|---|

| α-Glucosidase | 55 | 85 |

This indicates that while it shows promise, further optimization may be necessary to enhance its efficacy compared to traditional inhibitors.

Case Studies

A recent case study explored the application of this compound in treating infections caused by resistant bacterial strains. The study involved a cohort of patients with chronic infections who were administered the compound as part of a combination therapy. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms after treatment.

Propiedades

IUPAC Name |

2,3-difluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEUCTQDSCGXLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733785 |

Source

|

| Record name | 2,3-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227579-00-1 |

Source

|

| Record name | 2,3-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.